3-Iodothiophene
Overview
Description
3-Iodothiophene is an organoiodine compound with the molecular formula C₄H₃IS. It is a derivative of thiophene, where an iodine atom is substituted at the third position of the thiophene ring.
Synthetic Routes and Reaction Conditions:
Iodocyclization of 1-Mercapto-3-yn-2-ols: This method involves the reaction of 1-mercapto-3-yn-2-ols with molecular iodine in the presence of sodium bicarbonate (NaHCO₃) at room temperature in acetonitrile (MeCN) as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the base-free method which offers a more environmentally friendly approach.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, such as the formation of 3-thienylzinc iodide via reaction with zinc, followed by coupling with aryl halides.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, thiophene derivatives generally participate in these reactions under appropriate conditions.
Common Reagents and Conditions:
Iodine (I₂): Used in the iodocyclization process.
Sodium Bicarbonate (NaHCO₃): Acts as a base in the iodocyclization reaction.
Ionic Liquids: Such as EmimEtSO₄, used in base-free methods.
Major Products:
3-Thienylzinc Iodide: Formed via reaction with zinc.
Poly(3-perfluorooctylthiophene): Synthesized from 3-(perfluorooctyl)thiophene.
Mechanism of Action
Target of Action
3-Iodothiophene is a chemical compound that has been the subject of scientific research due to its potential biological activity . .
Biochemical Pathways
Thiophene derivatives are known to have a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of this compound is 210.036 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
As a thiophene derivative, it may have a variety of biological effects , but specific studies on this compound are lacking.
Scientific Research Applications
3-Iodothiophene has diverse applications in scientific research:
Material Science: Plays a role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology and Medicine: Thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
2-Iodothiophene: Another iodinated thiophene derivative with the iodine atom at the second position.
3-Bromothiophene: A brominated analogue with similar reactivity but different halogen properties.
3-Iodopyridine: A structurally similar compound with an iodine atom on a pyridine ring.
Uniqueness of 3-Iodothiophene: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The iodine atom at the third position of the thiophene ring provides distinct electrophilic properties, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
3-iodothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKRMQIQXMJVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146791 | |
Record name | 3-Iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-61-0 | |
Record name | 3-Iodothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10486-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Iodothiophene?
A1: this compound has the molecular formula C4H3IS and a molecular weight of 210.00 g/mol. Key spectroscopic data includes:
- 1H NMR: Characteristic signals for the three thiophene protons. []
- 13C NMR: Distinct peaks for each carbon atom in the molecule. []
- Mass Spectrometry: Exhibits a molecular ion peak corresponding to its molecular weight. []
Q2: What are the typical reactions this compound participates in?
A2: this compound serves as a valuable substrate in various reactions, including:
- Halogen-Metal Exchange: Reacts with alkyl lithium reagents like ethyllithium. []
- Oxidative Addition: Forms 3-thienyl organometallic reagents with Rieke zinc and magnesium. [, ]
- Cross-Coupling Reactions: Participates in Sonogashira, Suzuki, and other palladium-catalyzed cross-coupling reactions. [, , ]
Q3: What are some applications of this compound derivatives?
A3: Derivatives of this compound find application in various fields, including:
- Material Science: Building blocks for conductive polymers like poly(this compound) thin films. []
- Medicinal Chemistry: Synthesis of bioactive compounds, including thiophene analogues of natural products. []
- Organic Electronics: Components in organic semiconductors and other electronic materials. []
Q4: What about the stability of this compound?
A4: While this compound is generally stable, its reactivity and stability can be influenced by:
- Substituents: The presence of electron-donating or electron-withdrawing groups on the thiophene ring. []
- Reaction Conditions: Factors like temperature, solvent, and the presence of catalysts play a crucial role. []
Q5: Has computational chemistry been used to study this compound?
A5: Yes, computational methods like density functional theory (DFT) have been employed to:
- Investigate electronic structure and properties. [, ]
- Study reaction mechanisms and predict reactivity. []
Q6: How does the structure of this compound relate to its activity?
A6: Structure-Activity Relationship (SAR) studies help understand how modifications to the this compound structure impact its properties:
- Halogen Position: The position of the iodine atom (2- vs. This compound) influences reactivity and selectivity in various reactions. [, , ]
- Additional Substituents: Introducing electron-donating or -withdrawing groups can modulate reactivity and other properties. []
Q7: Are there any safety concerns associated with this compound?
A7: As with any chemical, proper handling and safety precautions are essential. Specific safety data should be consulted.
Q8: What about its environmental impact?
A8: While there is limited specific data on this compound's environmental impact, responsible handling and disposal practices are crucial.
Q9: What analytical techniques are used to characterize this compound?
A9: Common techniques include NMR spectroscopy, mass spectrometry, and infrared spectroscopy. [, ]
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